molecular formula C19H22N4 B5976594 3,5-dimethyl-2-phenyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine

3,5-dimethyl-2-phenyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B5976594
M. Wt: 306.4 g/mol
InChI Key: OPLQXMRMBNUOGQ-UHFFFAOYSA-N
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Description

“3,5-dimethyl-2-phenyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine” is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their potential anticancer activity .


Synthesis Analysis

A library of benzimidazole bridged pyrazolo[1,5-a]pyrimidines was designed, synthesized, and subjected for evaluation for cytotoxic potential . The synthesis involved reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt .


Molecular Structure Analysis

The molecular structure of “this compound” is complex and involves various atomic interactions . The dipole moment changes in these compounds were calculated to be significant, indicating a strong solvatofluorochromic effect .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are complex and involve several steps . The reactions involve the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by its molecular structure . The compound has significant anticancer potential and exhibits a strong solvatofluorochromic effect .

Advantages and Limitations for Lab Experiments

The advantages of using 3,5-dimethyl-2-phenyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine in lab experiments include its potential as a therapeutic agent for cancer and neurological disorders, as well as its ability to inhibit the activity of various enzymes and proteins involved in cancer cell growth and inflammation. The limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 3,5-dimethyl-2-phenyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine. These include:
1. Further studies to understand the mechanism of action of this compound.
2. Development of more efficient synthesis methods for this compound.
3. Exploration of the potential of this compound as a therapeutic agent for cancer and neurological disorders.
4. Investigation of the potential side effects of this compound.
5. Development of analogs of this compound with improved potency and selectivity.
6. Investigation of the potential of this compound as a lead compound for the development of new drugs.
Conclusion
In conclusion, this compound is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have activity against various cancer cell lines, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to explore its potential as a therapeutic agent for cancer and neurological disorders.

Synthesis Methods

The synthesis of 3,5-dimethyl-2-phenyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine has been described in the literature. One method involves the reaction of 3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine with piperidine in the presence of a base such as potassium carbonate. Another method involves the reaction of 3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine with piperidine in the presence of a catalyst such as palladium on carbon.

Scientific Research Applications

3,5-dimethyl-2-phenyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease.

Biochemical Analysis

Biochemical Properties

3,5-Dimethyl-2-phenyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of CDKs, preventing their interaction with cyclin proteins, thereby halting cell cycle progression. Additionally, it interacts with other proteins involved in signal transduction pathways, modulating their activity and influencing cellular responses.

Cellular Effects

The effects of this compound on various cell types are profound. In cancer cells, it induces cell cycle arrest and apoptosis by inhibiting CDKs and disrupting the balance of pro- and anti-apoptotic proteins . This compound also affects normal cells by modulating cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and metabolic changes. These effects highlight its potential as a therapeutic agent in oncology and other diseases involving dysregulated cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding pocket of CDKs, inhibiting their kinase activity . This binding prevents phosphorylation of downstream targets, leading to cell cycle arrest. Additionally, the compound can modulate the activity of transcription factors, influencing gene expression patterns. It also interacts with other signaling molecules, such as phosphatases and kinases, further affecting cellular functions.

properties

IUPAC Name

3,5-dimethyl-2-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4/c1-14-13-17(22-11-7-4-8-12-22)23-19(20-14)15(2)18(21-23)16-9-5-3-6-10-16/h3,5-6,9-10,13H,4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLQXMRMBNUOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCCCC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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